REACTION_SMILES
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[Br:1][CH2:2][CH:3]([O:4][CH3:5])[O:6][CH3:7].[CH2:8]([CH2:9][CH:10]([CH3:11])[OH:12])[OH:13].[c:14]1([CH3:15])[c:16]([S:17]([OH:18])(=[O:19])=[O:20])[cH:21][cH:22][cH:23][cH:24]1>>[Br:1][CH2:2][CH:3]1[O:12][CH:10]([CH3:11])[CH2:9][CH2:8][O:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(CBr)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1S(=O)(=O)O
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Name
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Type
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product
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Smiles
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CC1CCOC(CBr)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |